Methoxyacetic acid

Vue d'ensemble

Description

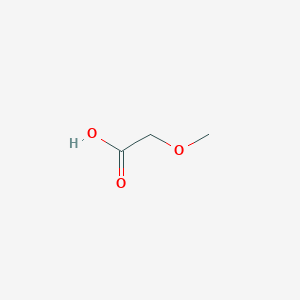

Methoxyacetic acid (MAA), chemically designated as C₃H₆O₃ (molecular weight: 90.078), is a short-chain carboxylic acid derivative with a methoxy group attached to the α-carbon . It is a colorless liquid with a boiling point of 202–204°C, a melting point of 7–9°C, and a density of 1.174 g/mL at 25°C . MAA is primarily recognized as the toxic metabolite of ethylene glycol monomethyl ether (EGME), a widely used industrial solvent . Its role in developmental and reproductive toxicity, including testicular atrophy, limb malformations, and disruption of DNA/RNA synthesis, has been extensively documented .

Méthodes De Préparation

L’acide méthoxyacétique peut être synthétisé par plusieurs méthodes :

Oxydation du méthylglycol : La méthode industrielle la plus courante consiste à oxyder le méthylglycol avec de l’air ou de l’oxygène en présence de catalyseurs au platine dans une solution aqueuse relativement concentrée (10 à 30 %) à un pH inférieur ou égal à 7 et à des températures autour de 50 °C.

Réaction avec le méthylate de sodium : Une autre méthode consiste à convertir l’acide monochloroacétique avec le double de la quantité molaire de méthylate de sodium dans le méthanol, suivie d’une acidification avec du gaz chlorure d’hydrogène sec et d’une distillation sous vide pour obtenir de l’acide méthoxyacétique en quantités d’environ 90 %.

Oxydation avec de l’acide nitrique : Le méthylglycol peut également être oxydé avec de l’acide nitrique concentré, même en présence d’oxyde de vanadium (V), pour produire de l’acide méthoxyacétique à un taux d’environ 85 %.

Analyse Des Réactions Chimiques

Nucleophilic Substitution with Monochloroacetic Acid

Reaction of monochloroacetic acid with sodium methoxide yields methoxyacetic acid:

Conditions :

-

Solvent: Methanol or this compound methyl ester

-

Temperature: Boiling point of the reaction mixture (~64–80°C)

-

Molar ratio: 1:2.2–2.4 (monochloroacetic acid:sodium methoxide)

Yield : 95–98% purity after vacuum distillation .

Oxidation of 2-Methoxyethanol

Industrial production involves catalytic oxidation of 2-methoxyethanol:

Conditions :

-

Catalyst: Platinum on activated carbon (Pt/C)

-

Temperature: 20–100°C

-

Pressure: 0.01–2 MPa (oxygen partial pressure)

Yield : >90% under optimized conditions .

Nitric Acid-Mediated Oxidation

Ethylene glycol monoethyl ether oxidizes to this compound using nitric acid:

Conditions :

-

Catalyst: Cupric chloride (0.01–1.0% by mass)

-

Temperature: 50–100°C

-

Reaction time: 1–10 hours

Yield : 95.3% at 100°C for 10 hours .

Acid-Base Reactions

This compound acts as a weak acid (pKa = 3.57) and participates in neutralization reactions:

Key Data :

Esterification and Acidolysis

This compound forms esters under anhydrous conditions.

Esterification with Methanol

Reaction with methanol produces this compound methyl ester:

Equilibrium Data :

Acidolysis with Acetic Anhydride

Reversible reaction forming mixed anhydrides:

Thermodynamics :

Decomposition Reactions

This compound decomposes under aggressive conditions:

Industrial Catalytic Processes

Optimized methods for large-scale production include:

| Method | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| 2-Methoxyethanol oxidation | Pt/C | 65–85°C | >96% | 99.8% |

| Nitric acid oxidation | CuCl₂ | 50–100°C | 95.3% | >99% |

Reactivity with Functional Groups

Applications De Recherche Scientifique

Industrial Applications

1. Chemical Intermediate

MAA is primarily used as an intermediate in the synthesis of agricultural chemicals, pharmaceuticals, and dyes. Its role in the production of ethylene glycol monomethyl ether (EGME) makes it significant in various industrial processes.

2. Detection and Analysis

A notable application of methoxyacetic acid is its detection in textiles and leather products. A method utilizing gas chromatography-mass spectrometry has been developed for this purpose, allowing for sensitive detection at concentrations as low as 0.05 mg/L. This method is crucial for ensuring compliance with safety regulations regarding chemical exposure in consumer products .

Biological and Health Applications

1. Toxicological Studies

Research has shown that this compound exhibits genotoxicity and can cause reproductive and developmental toxicities. It has been linked to various health issues, including testicular toxicity and germ cell apoptosis in animal models . The compound's effects on Leydig cells, which are vital for testosterone production, indicate its potential impact on male reproductive health .

2. Cancer Research

MAA has been studied for its effects on cancer cell lines, particularly prostate cancer. Studies indicate that this compound can inhibit cell growth by inducing apoptosis and causing cell cycle arrest. This effect is mediated through the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression associated with cancer progression .

Case Study 1: Prostate Cancer Cell Lines

In a study involving prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145), this compound was found to significantly reduce cell viability through apoptosis induction. The research demonstrated that treatment with MAA led to a concentration-dependent decrease in cell growth, highlighting its potential as a therapeutic agent against prostate cancer .

| Cell Line | Treatment Concentration (mM) | Viability Reduction (%) |

|---|---|---|

| LNCaP | 5 | 65 |

| C4-2B | 5 | 70 |

| PC-3 | 5 | 60 |

| DU-145 | 5 | 68 |

Case Study 2: Leydig Cell Gene Expression

Another study focused on the impact of MAA on mouse Leydig cells revealed significant changes in gene expression after exposure to the compound. The alterations were linked to reduced testosterone production and increased apoptosis among germ cells, underscoring the potential reproductive hazards posed by this compound .

Environmental Impact

This compound's environmental implications are also noteworthy. As a metabolite of EGME, it can persist in the environment and pose risks to wildlife and human health through bioaccumulation and toxicity. Regulatory agencies are increasingly focusing on monitoring such compounds due to their potential adverse effects.

Mécanisme D'action

L’acide méthoxyacétique exerce ses effets par plusieurs mécanismes :

Induction de l’apoptose : Il induit l’apoptose dans les cellules cancéreuses en régulant à la baisse les gènes anti-apoptotiques et en activant les caspases.

Perturbation de l’expression du récepteur des androgènes : Dans les cellules testiculaires, l’acide méthoxyacétique perturbe l’expression des récepteurs des androgènes et des protéines de liaison aux androgènes, conduisant à l’apoptose des cellules germinales.

Oxydation du 2-méthoxyéthanol : Chez l’homme et l’animal, l’acide méthoxyacétique se forme par l’oxydation rapide du 2-méthoxyéthanol par les déshydrogénases alcooliques.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methoxyacetic acid belongs to a class of alkoxyacetic acids derived from glycol ether metabolism. Below is a detailed comparison with analogous compounds:

Ethoxyacetic Acid (EAA)

- Parent Compound: Ethylene glycol monoethyl ether (EGEE).

- Molecular Formula : C₄H₈O₃; Molecular Weight: 104.10.

- Toxicity Profile :

- Similar to MAA, EAA induces testicular toxicity by disrupting zinc homeostasis in germ cells, leading to spermatocyte apoptosis .

- Inhibits mitochondrial respiration (state 3) and cytochrome c oxidase activity at concentrations ≥3.85 mM, comparable to MAA .

- Causes developmental defects in animal models, albeit with slightly lower potency than MAA due to its longer ethoxy chain .

n-Butoxyacetic Acid

- Parent Compound: Ethylene glycol monobutyl ether (EGBE).

- Molecular Formula : C₆H₁₂O₃; Molecular Weight: 132.15.

- Toxicity Profile: Exhibits reduced toxicity compared to MAA and EAA, attributed to its longer alkyl chain, which hinders cellular uptake and metabolic activation . Limited evidence of reproductive toxicity, though it shares mitochondrial inhibition mechanisms at higher concentrations .

Isopropoxyacetic Acid

- Parent Compound: Ethylene glycol monoisopropyl ether (EG).

- Molecular Formula : C₅H₁₀O₃; Molecular Weight: 118.13.

- Toxicity Profile :

Mechanistic Insights and Research Findings

Mitochondrial Dysfunction

Both MAA and EAA inhibit mitochondrial respiration and oxidative phosphorylation in hepatic and testicular tissues. At 3.85 mM, they reduce the respiratory control ratio (RCR) by 50% in succinate-driven mitochondria, implicating impaired energy metabolism in their toxicity .

Developmental Toxicity

- MAA : Induces ventral duplication of the autopod in rat embryos by damaging the limb bud periderm, with 10 mM concentrations detected in extraembryonic fluid .

- EAA : Causes similar limb defects but requires higher doses, likely due to slower metabolic activation .

Reproductive Toxicity

- Common Mechanism : Both MAA and EAA deplete testicular zinc, leading to germ cell apoptosis and Sertoli cell dysfunction .

- Gene Expression : MAA alters Leydig cell gene expression (e.g., steroidogenic enzymes), disrupting testosterone synthesis and germ cell survival .

Structural Determinants of Toxicity

Activité Biologique

Methoxyacetic acid (MAA), a primary metabolite of ethylene glycol monomethyl ether (EGME) and ester phthalates, has been extensively studied for its biological activities, particularly in relation to teratogenic effects, cancer cell growth inhibition, and reproductive toxicity. This article synthesizes various research findings to provide a comprehensive overview of MAA's biological activity.

1. Teratogenic Effects

Research demonstrates that MAA is a potent teratogen, affecting embryonic development. A study on mouse gastruloids revealed that MAA exposure at concentrations comparable to teratogenic plasma levels (5 mM) significantly impaired axial elongation and altered gene expression profiles related to developmental regulation. Specifically, MAA upregulated retinoic acid (RA) signaling target genes while inhibiting histone deacetylase activity, which is crucial for normal embryonic development .

Key Findings:

- Concentration-Dependent Effects: At 2 mM and 4 mM concentrations, relative aspect ratios of gastruloids were reduced by 49% and 63%, respectively, indicating severe morphological alterations .

- Mechanism of Action: The teratogenic effects are mediated through RA signaling pathways and histone deacetylase inhibition.

2. Cancer Cell Growth Inhibition

MAA exhibits significant anti-cancer properties, particularly in prostate cancer cells. Studies have shown that MAA inhibits the growth of several prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145) through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.

Table 1: Effects of MAA on Prostate Cancer Cells

| Cell Line | MAA Concentration | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| LNCaP | 5 mM | Increased | G1 phase |

| C4-2B | 5 mM | Increased | G1 phase |

| PC-3 | 5 mM | Increased | G1 phase |

| DU-145 | 5 mM | Increased | G1 phase |

Research Insights:

- Apoptotic Mechanism: MAA treatment led to significant increases in apoptotic nucleosomes and PARP cleavage across all tested cancer cell lines .

- Dose-Response Relationship: The induction of apoptosis was dose-dependent, with higher concentrations correlating with increased apoptotic markers.

3. Reproductive Toxicity

MAA has been implicated in reproductive toxicity, particularly through its effects on spermatogenesis. It induces apoptosis in germ cells and alters androgen receptor (AR) expression in Sertoli cells, which are vital for normal sperm development.

Key Observations:

- Spermatocyte Apoptosis: MAA causes significant germ cell apoptosis at specific stages of spermatogenesis .

- Androgen Receptor Modulation: In vivo studies indicated that MAA can potentiate dihydrotestosterone (DHT) activation of AR by increasing its transcriptional activity while altering its expression levels .

4. Oxidative Stress and Cellular Senescence

MAA has been shown to induce oxidative stress in normal human cells, leading to premature senescence. A study highlighted that MAA treatment resulted in increased reactive oxygen species (ROS) generation and mitochondrial damage.

Table 2: Impact of MAA on Cellular Health

| Treatment | ROS Level Increase | DNA Damage | Mitochondrial Membrane Potential |

|---|---|---|---|

| Control | Baseline | None | High |

| 5 mM MAA | Significant | Present | Decreased |

| Withanone Recovery | Reduced | Reduced | Restored |

Mechanisms Identified:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methoxyacetic acid critical for experimental design?

this compound (C₃H₆O₃) is a liquid with a molecular weight of 90.08 g/mol. Key properties include a boiling point of 202–204°C, density of 1.174 g/mL at 25°C, and refractive index (n²⁰/D) of 1.417. Its stability under recommended storage conditions and incompatibility with strong oxidizers, acids, or alkalis must be considered during experimental setup .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is classified as acutely toxic (Oral Category 4), corrosive to skin (Category 1B), and causes severe eye damage (Category 1). Required precautions include:

- Use of PPE: gloves, goggles, and face shields.

- Ventilation: Ensure adequate airflow to avoid inhalation exposure.

- Storage: Keep in locked, cool, dry conditions away from incompatible materials.

- Disposal: Use approved waste facilities to prevent environmental release .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

Capillary electrophoresis (CE) with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector has been used to resolve this compound derivatives, achieving baseline separation under optimized voltage (20 kV) and pH conditions . Gas chromatography-mass spectrometry (GC-MS) is also applicable for trace analysis in toxicokinetic studies .

Advanced Research Questions

Q. How does this compound inhibit histone deacetylase (HDAC) activity, and what are the implications for epigenetic studies?

this compound, a metabolite of ethylene glycol monomethyl ether (EGME), inhibits HDACs by chelating zinc ions in the enzyme’s active site. This disrupts chromatin remodeling, leading to altered gene expression (e.g., upregulation of pro-apoptotic genes in germ cells). Researchers should pair HDAC activity assays (e.g., fluorometric substrate cleavage) with transcriptomic profiling to validate downstream effects .

Q. What experimental models are optimal for assessing developmental toxicity of this compound?

- In vitro : Mouse embryonic stem cell (ESC) dual-luminescence reporter assays can detect neural promoter inhibition at concentrations ≥50 µM, reflecting developmental neurotoxicity .

- In vivo : Rodent models exposed to 200–400 mg/kg/day show testicular atrophy and reduced sperm count, correlating with urinary this compound levels. Histopathological evaluation of testes and biomarker analysis (e.g., inhibin B) are recommended .

Q. How can contradictions in species-specific toxicokinetic data for this compound be resolved?

Discrepancies arise from metabolic differences: rats excrete this compound faster than primates. To address this:

- Conduct cross-species comparative studies using radiolabeled tracers.

- Apply physiologically based pharmacokinetic (PBPK) modeling to account for renal clearance variations.

- Validate biomarkers (e.g., urinary this compound/creatinine ratio) against hematotoxic endpoints .

Q. What mechanistic insights explain this compound’s testicular toxicity?

this compound disrupts Sertoli cell function by downregulating estrogen receptor-α (ERα) signaling, impairing lactate production essential for germ cell survival. Experimental approaches include:

- Transcriptomic analysis of ERα knockdown models.

- Metabolomic profiling of testicular interstitial fluid for lactate/pyruvate ratios .

Q. Methodological Considerations

- Toxicological Thresholds : The BAT (Biological Tolerance Value) for occupational exposure is 15 mg this compound/g creatinine, measured at the end of a workweek after ≥2 weeks of exposure .

- Contradictions in Reactivity Data : While some sources report this compound as stable under standard conditions, others note decomposition to CO/CO₂ at high temperatures. Thermogravimetric analysis (TGA) is advised for reaction optimization .

Propriétés

IUPAC Name |

2-methoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIODHQZRUFFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50402-70-5 (hydrochloride salt) | |

| Record name | Methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1031591 | |

| Record name | Methoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxyacetic acid is a colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

397 to 399 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1000 mg/mL at 20 °C | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.177 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 126.5 °F ; 40 mmHg at 252 °F; 400 mmHg at 363.6 °F (NTP, 1992) | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

625-45-6 | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11T1H7Q7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45.9 °F (NTP, 1992), 7.7 °C | |

| Record name | METHOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.